3-cyclopropyl-4-fluorobenzonitrile
Description
3-Cyclopropyl-4-fluorobenzonitrile (C₁₀H₈FN) is a substituted benzonitrile derivative featuring a fluorine atom at the 4-position and a cyclopropyl group at the 3-position of the aromatic ring. Its molecular structure combines the electron-withdrawing properties of the nitrile (-CN) and fluorine groups with the steric and electronic effects of the cyclopropane ring.
The fluorine atom enhances metabolic stability and binding affinity through electronegative interactions, while the cyclopropyl group contributes to conformational rigidity and lipophilicity, influencing bioavailability and membrane permeability.
Properties
CAS No. |
1260539-08-9 |
|---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The process typically involves heating a chlorobenzonitrile derivative with potassium fluoride (KF) in the presence of a polar aprotic solvent such as sulfolane (tetramethylene sulfone) and a perfluoroalkyl oxa-carboxylic acid catalyst. For example, 2,6-dichlorobenzonitrile undergoes complete conversion to 2,6-difluorobenzonitrile under these conditions, achieving yields exceeding 95%. Extending this methodology to 3-cyclopropyl-4-chlorobenzonitrile could theoretically yield the target compound, though the steric and electronic effects of the cyclopropyl group may necessitate optimized conditions.
Key Reaction Parameters:
Substrate Considerations
The presence of the cyclopropyl group at the 3-position introduces steric hindrance, which may slow the fluorination kinetics. Patents note that ortho- and para-substituted chlorobenzonitriles exhibit higher reactivity in halogen exchange reactions compared to meta-substituted analogs. Thus, designing a 3-cyclopropyl-4-chlorobenzonitrile precursor with minimal steric interference at the 4-position is critical for efficient fluorine substitution.
Cyclopropanation via Metal-Catalyzed Cross-Coupling
Introducing the cyclopropyl group through cross-coupling reactions offers regioselective control. Suzuki-Miyaura coupling between a boronic acid and a haloarene is a promising route.
Suzuki Coupling Strategy
Aryl halides such as 3-bromo-4-fluorobenzonitrile can react with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This method requires precise control over the electronic environment to ensure coupling occurs at the 3-position.
Representative Conditions:
Challenges in Steric Environments
The cyclopropyl group’s rigidity may hinder coupling efficiency. Patent US5466859A highlights that bulky substituents adjacent to the reaction site reduce yields in analogous fluorobenzonitrile syntheses. To mitigate this, microwave-assisted heating or high-pressure conditions could enhance reaction rates.
Aldoxime Dehydration from Aldehyde Intermediates
Converting aldehydes to nitriles via aldoxime intermediates is a two-step process demonstrated in the synthesis of 4-fluoro-2-methylbenzonitrile. Applied to 3-cyclopropyl-4-fluorobenzaldehyde, this method could yield the target compound.
Aldoxime Formation
Reacting 3-cyclopropyl-4-fluorobenzaldehyde with hydroxylamine hydrochloride in ethanol at 20–25°C forms the corresponding aldoxime. The use of N,N-diisopropylethylamine as a base ensures rapid deprotonation and oxime formation.
Step 1 Conditions:
Dehydration to Nitrile
The aldoxime undergoes dehydration using sodium bisulfate monohydrate in toluene at 110–115°C. This exothermic reaction requires careful temperature control to prevent side reactions.
Step 2 Conditions:
Aldehyde Synthesis Challenges
The primary bottleneck lies in synthesizing 3-cyclopropyl-4-fluorobenzaldehyde. Direct formylation of 3-cyclopropyl-4-fluorobenzene via Gattermann-Koch reaction is complicated by the electron-withdrawing nitrile group. Alternative routes, such as Friedel-Crafts acylation, may be explored.
Industrial-Scale Synthesis and Optimization
Transitioning laboratory methods to industrial production requires addressing cost, safety, and scalability.
Continuous Flow Processes
Patents emphasize the use of continuous flow reactors for halogen exchange reactions to improve heat transfer and reduce reaction times. For 3-cyclopropyl-4-fluorobenzonitrile, a tubular reactor operating at 220°C with immobilized KF on alumina could achieve >90% conversion.
Chemical Reactions Analysis
3-cyclopropyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, as well as other transition metal catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-cyclopropyl-4-fluorobenzonitrile is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be used in the development of new pharmaceuticals and therapeutic agents. In industry, it can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 4-fluoro substituent in This compound reduces metabolic oxidation compared to chlorine, which may enhance in vivo stability.
Q & A
Q. How can researchers validate the absence of genotoxicity in derivatives of this compound?
- Ames tests (Salmonella typhimurium strains) and micronucleus assays (in vitro mammalian cells) screen for mutagenicity. Computational tools like Derek Nexus predict toxicity based on structural alerts. Positive controls (e.g., ethyl methanesulfonate) ensure assay validity .
Methodological Notes
- Data Interpretation : Cross-reference experimental results with computational models to resolve ambiguities (e.g., conflicting biological activity) .
- Safety Protocols : Use gloveboxes for moisture-sensitive steps (e.g., AlCl₃-mediated reactions) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro testing to ensure reproducibility and ethical standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
